1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic scaffold is known for its rigidity and three-dimensional structure, which can enhance the binding affinity and selectivity of the compound towards specific biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl and ethanone groups. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic core. Subsequent alkylation and acylation steps introduce the isopropyl and ethanone groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in biological activity.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological activity, differing in the number and position of nitrogen atoms in the ring.
Uniqueness: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific substitution pattern, which can confer distinct biological properties. The presence of the isopropyl and ethanone groups can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(8-propan-2-yl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c1-11(2)14-7-4-13(5-8-14)6-9-15(10-13)12(3)16/h11H,4-10H2,1-3H3 |
InChI Key |
WEAILCMVIJEOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CC1)CCN(C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.